Ethyl 4-Chlorobutyrate-d6

Description

The Strategic Role of Deuterium (B1214612) Substitution in Mechanistic Elucidation and Synthetic Chemistry

Deuterium (²H or D), a stable isotope of hydrogen, plays a crucial role in understanding the intricacies of chemical reactions and in the development of new synthetic methods. scielo.org.mx The substitution of hydrogen with deuterium, known as deuteration, can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. scielo.org.mxwikipedia.org This effect is particularly pronounced for deuterium because it doubles the mass of the hydrogen atom, significantly altering the vibrational frequencies of chemical bonds. wikipedia.org By measuring the KIE, chemists can gain insights into the rate-determining step of a reaction and whether a carbon-hydrogen bond is broken in that step. nih.gov This information is invaluable for elucidating reaction mechanisms. researchgate.net For instance, a large primary KIE suggests that the C-H bond is broken during the slowest step of the reaction. scielo.org.mx

In synthetic chemistry, deuteration is used to create novel molecules with unique properties. scielo.org.mx The selective incorporation of deuterium can alter the metabolic fate of a drug molecule, potentially leading to improved pharmacokinetic profiles. researchgate.net This is because the C-D bond is stronger than the C-H bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. nih.gov Furthermore, deuterated compounds are essential as internal standards in quantitative mass spectrometry, allowing for more accurate measurements of their non-deuterated counterparts. scielo.org.mx

Significance of Deuterated Aliphatic Halides in Chemical Probe and Tracer Development

Deuterated aliphatic halides are a specific class of compounds that have found significant utility as chemical probes and tracers in various research areas. researchgate.netacs.org The presence of both a halogen atom and deuterium labels provides multiple avenues for chemical modification and detection. The halogen, often chlorine or bromine, serves as a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. googleapis.com This allows for the incorporation of the deuterated aliphatic chain into larger, more complex molecules.

The deuterium labels on the aliphatic chain act as a "heavy" tag that can be easily tracked using techniques like mass spectrometry and NMR spectroscopy. brightspec.comspectroscopyonline.com In mass spectrometry, the mass difference between the deuterated and non-deuterated fragments provides a clear signature for identifying and quantifying the labeled molecule. cdnsciencepub.com In ¹H NMR, the absence of signals from the deuterated positions simplifies the spectrum, while ²H NMR can be used to directly observe the deuterium nuclei. wikipedia.orglabinsights.nl This dual functionality makes deuterated aliphatic halides valuable tools for studying reaction mechanisms, tracing metabolic pathways, and developing new diagnostic agents. researchgate.net The dehalogenative deuteration of alkyl halides is a common method for their synthesis, often using D₂O as the deuterium source. rsc.org

Overview of Ethyl 4-Chlorobutyrate-d6 as a Specialized Deuterated Building Block and Research Reagent

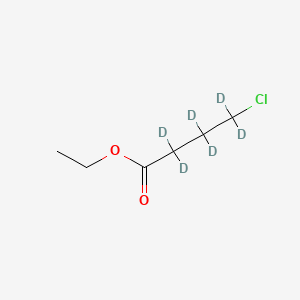

This compound is a deuterated organic compound with the chemical formula C₆H₅D₆ClO₂. chembk.com It is the deuterated analog of ethyl 4-chlorobutyrate, where six hydrogen atoms on the butyrate (B1204436) chain have been replaced with deuterium atoms. nih.gov This specific isotopic labeling makes it a valuable research reagent and building block in synthetic and medicinal chemistry.

One of the primary applications of this compound is as a reagent in the preparation of labeled cyclopropane (B1198618) derivatives. guidechem.comlgcstandards.comamericanchemicalsuppliers.com The chlorine atom can be displaced in a cyclization reaction, while the deuterium labels serve as tracers to follow the fate of the molecule in subsequent transformations or biological studies. It is also used as an internal standard in nuclear magnetic resonance (NMR) experiments for the precise quantification of its non-deuterated counterpart or other related analytes. chembk.com The synthesis of this compound typically involves a deuteration substitution reaction. chembk.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅ClD₆O₂ chembk.com |

| Molar Mass | 156.64 g/mol chembk.comnih.gov |

| Appearance | Colourless Oil chembk.comguidechem.com |

| Solubility | Chloroform, Dichloromethane, Tetrahydrofuran chembk.com |

| Storage Condition | 2-8°C chembk.com |

| CAS Number | 927810-76-2 chembk.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-2,2,3,3,4,4-hexadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3/i3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXNFHAILOHHFO-RUJHVMJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747751 | |

| Record name | Ethyl 4-chloro(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927810-76-2 | |

| Record name | Ethyl 4-chloro(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Deuterated Alkyl Halides and Esters

Deuterium (B1214612) Incorporation Strategies and Precursor Synthesis for Ethyl 4-Chlorobutyrate-d6

The introduction of deuterium into an organic framework can be achieved through two primary strategies: direct hydrogen-deuterium (H/D) exchange on a pre-existing carbon skeleton or the de novo construction of the molecule from deuterated building blocks. For a compound like this compound, where deuterium is incorporated across the entire butyrate (B1204436) chain (at positions 2, 3, and 4), the use of a deuterated precursor is generally the more efficient and common approach.

Stereoselective deuteration involves the introduction of deuterium at a specific position with a defined three-dimensional orientation, creating a chiral center. This is particularly important in pharmaceutical chemistry where the stereochemistry of a drug is crucial to its biological activity.

Research Findings: Biocatalytic methods have emerged as powerful tools for stereoselective deuteration. Enzymes, such as pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, can catalyze the exchange of α-protons of amino acids and esters with deuterium from D₂O with high stereoselectivity. While highly effective for complex molecules with specific functional group arrangements, these techniques are less suited for the exhaustive, non-stereospecific deuteration required for this compound, which lacks pre-existing chiral centers and requires labeling at positions (C3, C4) not typically activated for enzymatic exchange. Metal-catalyzed methods, such as asymmetric hydrogenation using deuterium gas with a chiral catalyst, represent another route but are more applicable for creating specific stereocenters rather than achieving saturation labeling of an alkyl chain.

Direct H/D exchange reactions are a straightforward method for deuterium incorporation, often utilizing D₂O as an inexpensive deuterium source. nih.gov The feasibility of this approach is highly dependent on the acidity of the C-H bonds.

Research Findings: For ester compounds, the α-hydrogens (at the C2 position) are acidic enough to be exchanged with deuterium under acid- or base-catalyzed conditions with an excess of D₂O. sigmaaldrich.com However, the C-H bonds at the β (C3) and γ (C4) positions are not sufficiently acidic for this type of exchange to occur under practical conditions.

Other advanced derivatization routes exist for site-specific labeling. For example, dehalogenative deuteration allows for the replacement of a halogen atom with deuterium using a deuterium donor. nih.gov Reductive deuteration of carboxylic acid derivatives, such as acyl chlorides or esters, using reagents like samarium(II) iodide (SmI₂) and D₂O can produce α,α-dideuterio alcohols. quora.comnih.gov While powerful, constructing the specific d6-isotopologue of Ethyl 4-Chlorobutyrate through a series of site-specific reactions would be a complex and low-yielding endeavor. Therefore, the most logical and efficient pathway relies on a pre-deuterated C4 building block.

Multistep Synthetic Routes to this compound from Deuterated Building Blocks

The most practical synthesis of this compound involves a linear sequence starting from a commercially available, heavily deuterated C4 precursor. Succinic acid-2,2,3,3-d4 serves as an ideal starting point. nih.govresearchgate.net The synthesis proceeds through key deuterated intermediates, including γ-Butyrolactone-d6 and 4-Chlorobutyric acid-d6.

Synthetic Pathway:

Cyclization to γ-Butyrolactone-d6 (GBL-d6): Succinic acid-d4 can be converted to its corresponding anhydride (B1165640), Succinic anhydride-d4, through dehydration. Subsequent catalytic hydrogenation or reduction of the anhydride yields γ-Butyrolactone-d6. caymanchem.com This deuterated lactone is a key intermediate, also available commercially, which simplifies the synthetic process. bioscience.co.ukresearchgate.net

Ring-Opening to 4-Chlorobutyric acid-d6: The stable five-membered ring of GBL-d6 can be opened under acidic conditions. chemicalbook.com Treatment of γ-Butyrolactone-d6 with concentrated hydrochloric acid, often with a catalyst, cleaves the ester bond to form 4-Chlorobutyric acid-d6. chemicalbook.com This reaction directly installs the required chlorine atom at the C4 position while preserving the deuterium labels.

Esterification to this compound: The final step is the esterification of 4-Chlorobutyric acid-d6. A standard Fischer esterification, reacting the deuterated carboxylic acid with excess ethanol (B145695) in the presence of a strong acid catalyst (such as sulfuric acid), yields the final product, this compound.

This building block approach ensures that the high isotopic enrichment of the starting material is carried through to the final product, avoiding the challenges of incomplete or scrambled labeling associated with direct exchange methods.

Research-Scale Purification and Isotopic Enrichment Assessment Methodologies for Deuterated Intermediates

Throughout the multi-step synthesis, rigorous purification of intermediates and accurate assessment of isotopic enrichment are paramount to ensure the quality of the final product.

Purification Methodologies: Standard organic chemistry purification techniques are employed at each stage.

Distillation: For liquid intermediates like GBL-d6 and the final product, fractional distillation under reduced pressure is effective for removing solvents and impurities with different boiling points.

Crystallization: Solid intermediates, such as Succinic acid-d4, are typically purified by recrystallization from an appropriate solvent system.

Chromatography: Column chromatography can be used for more challenging separations where distillation or crystallization is not effective.

Isotopic Enrichment Assessment: The determination of isotopic purity and the confirmation of deuterium atom positions are critical quality control steps. The two primary analytical methods for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.net

Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

¹H NMR (Proton NMR): In a highly deuterated compound, the proton NMR spectrum will show significantly diminished signals for the positions where deuterium has replaced hydrogen. The integration of any residual proton signals relative to a non-deuterated internal standard allows for a quantitative assessment of the extent of deuteration at each specific site.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the exact positions of the deuterium labels within the molecule.

¹³C NMR (Carbon-13 NMR): Carbon signals coupled to deuterium atoms exhibit characteristic splitting patterns (e.g., a 1:1:1 triplet for a CD₂ group), providing further confirmation of the location of isotopic labeling.

These methods are used in tandem to provide a comprehensive characterization of the deuterated intermediates and the final this compound, ensuring both high chemical purity and isotopic enrichment. researchgate.net

Interactive Data Table: Comparison of Isotopic Enrichment Assessment Methods

| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Primary Information | Isotopic distribution (abundance of d₀, d₁, d₂, etc.) | Location and quantitation of D at specific atomic sites |

| Key Advantage | High sensitivity, provides overall enrichment percentage | Provides unambiguous structural confirmation of label position |

| Common Technique | Electrospray Ionization (ESI) or Gas Chromatography (GC-MS) | ¹H, ²H, and ¹³C NMR |

| Sample Requirement | Very low (nanogram to microgram level) | Higher (milligram level) |

| Output Data | Mass spectrum showing peaks for each isotopologue | NMR spectrum showing chemical shifts and signal integrations |

Applications of Ethyl 4 Chlorobutyrate D6 in Mechanistic Organic Chemistry

Probing Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a powerful tool for determining the rate-limiting step of a reaction and for characterizing the structure of the transition state. mdpi.com By comparing the reaction rate of a substrate with that of its isotopically substituted counterpart, chemists can deduce whether a particular C-H bond is broken in the slowest step of the reaction.

In reactions involving Ethyl 4-chlorobutyrate, such as intramolecular cyclization to form cyclopropane (B1198618) derivatives, the cleavage of a C-H bond may be a critical step. pharmaffiliates.comguidechem.com For instance, in a base-mediated cyclization, a proton is abstracted from the carbon atom alpha to the ester group to form a carbanion, which then displaces the chloride ion. If Ethyl 4-chlorobutyrate-d6 is used, where the hydrogen atoms on the carbon chain are replaced with deuterium (B1214612), a primary kinetic isotope effect (kH/kD > 1) would be expected if the C-D bond is broken in the rate-determining step. core.ac.uk The magnitude of the KIE can provide further details; a large KIE suggests a transition state where the hydrogen/deuterium is symmetrically shared between the carbon and the base.

Hypothetical Data Table for KIE in a Cyclization Reaction

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| Ethyl 4-chlorobutyrate | 2.4 x 10⁻⁴ | 6.2 |

| This compound | 3.9 x 10⁻⁵ |

This data is illustrative and represents a hypothetical scenario where a significant primary kinetic isotope effect is observed, suggesting C-H/C-D bond cleavage is rate-limiting.

Secondary kinetic isotope effects (SKIEs), where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about the transition state. wikipedia.org For example, if the hybridization of a carbon atom changes during the rate-determining step, a small SKIE may be observed. In the cyclization of this compound, the deuterium atoms are located on carbons that undergo changes in their electronic environment. By measuring the SKIE, one can infer changes in the transition state structure, such as the degree of charge development or rehybridization.

Tracing Molecular Rearrangements and Atom Scrambling Pathways

Isotopic labeling is an indispensable method for following the course of molecular rearrangements, where the carbon skeleton of a molecule is reorganized. If a reaction involving Ethyl 4-chlorobutyrate were to proceed through an intermediate that allows for atom scrambling, the use of the d6-labeled compound would reveal this pathway. For instance, in certain carbocation-mediated reactions, hydride or alkyl shifts can occur. By analyzing the distribution of deuterium in the final product(s) using techniques like mass spectrometry or NMR spectroscopy, the occurrence and extent of such rearrangements can be quantified. researchgate.net

Illustrative Data Table for a Hypothetical Rearrangement Study

| Product | Predicted Deuterium Position (No Rearrangement) | Observed Deuterium Position |

| Product A | Deuterium on C2, C3, C4 | Deuterium scrambled between C1, C2, C3, and C4 |

This hypothetical data indicates that a rearrangement has occurred, leading to a distribution of deuterium atoms different from what would be expected from a direct, non-rearranged pathway.

Stereochemical Investigations Facilitated by Site-Specific Deuterium Labels

The stereochemical outcome of a reaction is crucial, especially in the synthesis of chiral molecules. Site-specific deuterium labeling can be a powerful tool in determining the stereochemistry of a reaction mechanism. For reactions that create or modify a stereocenter, the use of a deuterated substrate can help to elucidate the facial selectivity of an attack on a prochiral center or the stereospecificity of a substitution or elimination reaction. For example, in an elimination reaction of a derivative of Ethyl 4-chlorobutyrate, the use of a stereospecifically deuterated precursor could distinguish between a syn- or anti-elimination pathway by analyzing the stereochemistry of the resulting alkene product.

While specific research detailing these applications for this compound is not extensively documented in publicly available literature, its availability from suppliers of stable isotopes suggests its intended use in such mechanistic studies. lgcstandards.comlgcstandards.comnih.gov The principles outlined above demonstrate the potential of this and similar deuterated compounds to provide deep insights into the fundamental steps of organic reactions.

Utility of Ethyl 4 Chlorobutyrate D6 in Sophisticated Organic Synthesis

Preparation of Deuterium-Labeled Cyclic and Polycyclic Compounds

The unique structural features of Ethyl 4-chlorobutyrate-d6 make it an adept starting material for the synthesis of a range of deuterium-labeled cyclic structures. The presence of a chloro group at the 4-position facilitates cyclization reactions, while the deuterium (B1214612) labels serve as probes for mechanistic studies and metabolic tracking.

Synthesis of Labeled Cyclopropane (B1198618) Derivatives and their Research Applications

This compound is a recognized reagent for the preparation of labeled cyclopropane derivatives. While specific research applications are not extensively detailed in publicly available literature, the general synthetic strategy involves an intramolecular cyclization. This is typically achieved by treating the deuterated ester with a strong base, which facilitates the deprotonation of the α-carbon and subsequent nucleophilic attack at the carbon bearing the chlorine atom, thus forming the cyclopropane ring.

The resulting deuterated cyclopropane derivatives are of significant interest in several areas of chemical research. In medicinal chemistry, the introduction of a cyclopropane ring can impart conformational rigidity and improve the metabolic stability of a drug candidate. The deuterium labeling allows for detailed pharmacokinetic studies, enabling researchers to trace the metabolic fate of the molecule and to understand the kinetic isotope effect on its biotransformation.

| Reactant | Reagent | Product Type | Potential Research Application |

| This compound | Strong Base (e.g., NaH, LDA) | Deuterated cyclopropanecarboxylate (B1236923) ester | Mechanistic studies of cyclopropanation reactions, metabolic fate studies of cyclopropane-containing compounds. |

Construction of Labeled Heterocyclic and Carbocyclic Systems

The reactivity of this compound extends to the construction of more complex labeled heterocyclic and carbocyclic systems. For instance, its non-deuterated counterpart, ethyl 4-chlorobutyrate, has been utilized as an alkylating agent in the synthesis of fused heterocyclic compounds such as triaza-azulene derivatives. In these syntheses, the electrophilic nature of the carbon attached to the chlorine allows for the alkylation of nucleophilic sites on a pre-existing molecular scaffold.

By analogy, this compound can be employed to introduce a deuterated four-carbon chain onto a variety of starting materials, which can then undergo subsequent cyclization to form labeled heterocycles (e.g., pyrrolidines, piperidines) or carbocycles (e.g., cyclopentanes, cyclohexanes). These labeled cyclic systems are invaluable tools in drug discovery and development, where they can be used to investigate receptor binding, enzyme inhibition, and metabolic pathways.

As a Precursor for Deuterium-Labeled Pharmaceutical and Agrochemical Intermediates in Research

The strategic incorporation of deuterium into pharmaceutical and agrochemical candidates can significantly enhance their metabolic profiles, a concept known as the "deuterium effect." this compound serves as a key precursor for creating such deuterated intermediates. The butyrate (B1204436) chain is a common structural motif in many biologically active molecules.

By using this compound in the early stages of a synthetic sequence, researchers can ensure that the resulting intermediates and final products are appropriately labeled. This allows for the investigation of metabolic switching, where the presence of deuterium at specific sites can alter the primary route of metabolism, potentially leading to a more favorable pharmacokinetic profile and a reduction in the formation of toxic metabolites.

Incorporation into Deuterium-Labeled Building Blocks for Materials Science Research (e.g., Polymer Synthesis)

The principles of isotopic labeling are also being applied to the field of materials science, particularly in the synthesis and characterization of polymers. While specific examples of the use of this compound in polymer synthesis are not widely reported, the potential exists for its use in creating deuterated polymer building blocks. For example, deuterated versions of polyesters could be synthesized using appropriately labeled precursors.

The incorporation of deuterium into polymers allows for detailed studies of polymer dynamics, chain conformation, and degradation mechanisms using techniques such as neutron scattering and solid-state NMR spectroscopy. These studies can provide valuable insights into the structure-property relationships of polymeric materials, guiding the design of new materials with enhanced performance characteristics.

Development of Novel Synthetic Pathways Utilizing Deuterated Alkylating Reagents

This compound can be viewed as a deuterated alkylating reagent, and its use can contribute to the development of novel synthetic pathways. The introduction of a deuterated alkyl chain can be a key step in the total synthesis of complex natural products or their deuterated analogues.

Research in this area focuses on expanding the synthetic chemist's toolbox by providing access to a wider range of deuterated building blocks. The development of new reactions and methodologies that leverage the unique properties of deuterated reagents like this compound is an active area of investigation. These efforts are aimed at making the synthesis of complex deuterated molecules more efficient and accessible to the broader scientific community.

Advanced Analytical Research Methodologies Employing Ethyl 4 Chlorobutyrate D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is a powerful technique for determining the structure of molecules. The substitution of hydrogen with deuterium (B1214612) in Ethyl 4-Chlorobutyrate-d6 provides distinct advantages in NMR-based studies.

High-Resolution Proton and Carbon NMR of Deuterated Analogs for Conformational Studies

The use of deuterated compounds like this compound in ¹H-NMR and ¹³C-NMR can simplify complex spectra. researchgate.net The absence of signals from the deuterated positions reduces spectral crowding and allows for clearer observation of the remaining proton or carbon signals. This simplification aids in the conformational analysis of the molecule by making the interpretation of coupling constants and nuclear Overhauser effects (NOEs) more straightforward. For instance, studying the remaining proton signals in partially deuterated ethyl 4-chlorobutyrate can reveal detailed information about the rotational preferences around the C-C bonds.

A strategy combining high-resolution mass spectrometry and NMR spectroscopy has been proposed for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org This approach involves using full-scan MS to extract and integrate isotopic ions to calculate isotopic enrichment, while NMR confirms the structural integrity and the positions of the labeled atoms. rsc.org

High-Resolution Mass Spectrometry (HRMS) in Deuterium Tracing and Metabolomic Studies

High-resolution mass spectrometry (HRMS) is an essential tool for accurately determining the mass-to-charge ratio of ions, enabling the differentiation of isotopologues. nih.gov This capability is fundamental to deuterium tracing and metabolomic studies. nih.govmdpi.com

Deuterium-labeled compounds, including this compound, are extensively used as internal standards in quantitative mass spectrometry-based analyses. rsc.org In metabolomics, deuterium tracing involves introducing a deuterated substrate into a biological system and tracking its incorporation into various metabolites over time. mdpi.comnih.govmednexus.org This technique provides insights into metabolic pathways and fluxes. For example, deuterated glucose has been used to study glucose metabolism in vivo by observing the C-D bonds carried over into newly synthesized macromolecules. springernature.com

Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) offers a rapid and highly sensitive method for characterizing the isotopic purity of deuterated compounds with minimal sample consumption. nih.gov It can distinguish between H/D isotopolog ions, providing accurate isotopic purity values. nih.gov Tandem HRMS (MS/MS) can further provide information on the position of the deuterium labels within the molecule. nih.gov

Chromatographic Methods Coupled with Isotope Ratio Mass Spectrometry for Research Applications (e.g., GC-IRMS)

Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a specialized technique that combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry. wikipedia.orgcaltech.edupnnl.gov This method allows for the determination of the isotopic composition of individual compounds within a mixture. caltech.eduresearchgate.net

In research applications, GC-IRMS can be used to trace the origin and transformation of organic compounds. caltech.eduresearchgate.netspectroscopyonline.com While direct applications involving this compound are not extensively documented in the provided search results, the principles of GC-IRMS are highly relevant. A sample containing this compound would first be injected into the gas chromatograph, where it separates from other components. The separated compound then enters the IRMS, where it is converted to a simple gas (e.g., H₂), and the ratio of deuterium to hydrogen is precisely measured. pnnl.gov This technique is particularly valuable in environmental science, food authenticity studies, and forensic investigations. caltech.eduresearchgate.netspectroscopyonline.com

The coupling of GC-IRMS with high-resolution accurate mass spectrometry, such as a Q Exactive GC hybrid quadrupole-Orbitrap mass spectrometer, allows for simultaneous structural information and isotopic ratio analysis of metabolites. gcms.cz

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis of Deuterated Species

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure and conformation. Deuteration significantly alters the vibrational frequencies of a molecule due to the increased mass of deuterium compared to hydrogen.

Studies on deuterated esters, such as deuterated methyl acetate (B1210297) and ethyl acetate, have shown that the C-D stretching vibrations appear in a distinct region of the infrared spectrum (around 2000-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3100 cm⁻¹). cdnsciencepub.comcdnsciencepub.com This isotopic shift allows for the unambiguous assignment of vibrational bands to specific parts of the molecule. By comparing the spectra of Ethyl 4-Chlorobutyrate and its d6 analog, researchers can gain detailed insights into the conformational properties of the molecule. For example, changes in the vibrational frequencies of the carbonyl (C=O) group upon deuteration can provide information about its electronic environment and participation in conformational equilibria. cdnsciencepub.comcdnsciencepub.com

Computational and Theoretical Studies on Deuterated Chemical Systems

Quantum Chemical Calculations for Isotopic Effects on Reaction Rates and Equilibria

Quantum chemical calculations are fundamental to understanding how deuteration affects chemical reactivity. The primary mechanism behind the kinetic isotope effect (KIE) is the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. scielo.org.mx The C-D bond is stronger and has a lower ZPE, meaning more energy is required to break it compared to a C-H bond. scielo.org.mx

Quantum mechanical methods, such as Density Functional Theory (DFT), can accurately calculate the vibrational frequencies of molecules and transition states. sci-hub.se From these frequencies, the ZPE can be determined, and the KIE (the ratio of the rate constant of the light isotopologue, kH, to the heavy one, kD) can be predicted. For a reaction involving the cleavage of the C-D bond in Ethyl 4-Chlorobutyrate-d6, a primary KIE (kH/kD > 1) is expected. mdpi.com

These calculations can model various reaction types, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the ester group. The magnitude of the predicted KIE provides insight into the reaction mechanism and the nature of the transition state. sci-hub.seresearchgate.net For instance, a large KIE suggests the C-H/C-D bond is significantly broken in the rate-determining step.

Table 1: Theoretical KIE Predictions for Model Reactions This table illustrates how quantum chemical calculations can predict kinetic isotope effects for different theoretical reaction scenarios involving a deuterated alkyl halide.

| Reaction Type | Computational Method | Predicted kH/kD at 298 K | Implication for Transition State |

| S | MP2/aug-cc-pVDZ | 0.95 | Inverse KIE, C-H bond becomes stiffer in the transition state. mdpi.com |

| E2 Elimination | B3LYP/6-31G(d) | 6.8 | Large normal KIE, C-H bond is breaking in the transition state. mdpi.com |

| C-H Activation | DFT (BP86) | 4.5 | Significant C-H bond cleavage in the rate-determining step. |

Note: Data is illustrative, based on typical values found in computational studies of model systems, not specifically this compound.

Molecular Dynamics Simulations of Deuterium-Labeled Molecules for Conformational and Solvent Interaction Analysis

While quantum calculations excel at describing electronic effects and reactions, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal how deuteration influences its preferred shapes (conformations) and its interactions with surrounding solvent molecules. acs.orgacs.org

In an MD simulation, the molecule is treated as a classical system of balls (atoms) and springs (bonds), governed by a force field. Although force fields are generally parameterized for light isotopes, specialized parameters can account for the increased mass of deuterium (B1214612). The simulation tracks the trajectory of every atom over time, typically from nanoseconds to microseconds. researchgate.net

Analysis of these trajectories for this compound in a solvent like water can provide key insights:

Conformational Preferences: Determining the population of different rotational isomers (rotamers) and whether deuteration shifts this equilibrium.

Solvent Structuring: Examining how water molecules organize around the deuterated parts of the molecule compared to the non-deuterated analogue. Deuteration can subtly alter van der Waals interactions and hydrogen bonding dynamics. nih.gov

Transport Properties: Calculating properties like the diffusion coefficient, which can be influenced by the slight size and mass changes upon deuteration.

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound This table shows typical outputs from an MD simulation used to analyze molecular behavior.

| Parameter | Description | Potential Finding with Deuteration |

| Dihedral Angle Distribution | The probability of finding specific rotations around the C-C single bonds. | A shift in the equilibrium between gauche and anti conformations. |

| Radial Distribution Function (g(r)) | The probability of finding a solvent molecule at a certain distance from a solute atom. | Minor changes in the hydration shell structure around the deuterated alkyl chain. |

| Mean-Square Displacement (MSD) | A measure of the average distance a molecule travels over time, related to the diffusion coefficient. | A slightly lower diffusion coefficient due to the increased molecular mass. |

Note: This table is illustrative of the types of data generated from MD simulations.

Theoretical Predictions of Reactivity and Selectivity in Deuterated Organic Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. rsc.org For a molecule like this compound, theoretical methods can forecast its reactivity and the selectivity of transformations it might undergo. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways and products. nih.gov

Furthermore, computational models can predict regioselectivity. In a hypothetical reaction where a base could abstract a proton from multiple sites, calculations of the acidity (pKa) of each hydrogen (or deuterium) can indicate the most likely site of deprotonation. researchgate.net The presence of deuterium would significantly disfavor abstraction from the labeled positions due to the KIE.

Table 3: Predicted Reactivity Parameters for a Model Organic Reaction This table compares calculated activation energies for a hypothetical elimination reaction, demonstrating how theory predicts selectivity.

| Substrate Position | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Reactivity |

| C-H Bond (unlabeled) | DFT/B3LYP | 25.4 | More reactive site. |

| C-D Bond (labeled) | DFT/B3LYP | 26.8 | Less reactive site due to ZPE difference. |

Note: Values are hypothetical, illustrating the principle of using activation energy calculations to predict selectivity based on isotope effects.

Development of Computational Models for Deuterium Labeling Strategy Optimization

One of the most impactful applications of these theoretical methods is in the rational design of deuterated molecules, particularly in drug discovery. The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic oxidation in a drug molecule are replaced with deuterium. This can slow down metabolism due to the KIE, potentially improving the drug's pharmacokinetic profile.

Computational models are essential for optimizing this strategy. Instead of synthesizing every possible deuterated version of a molecule, which is time-consuming and expensive, computational screening can identify the most promising candidates. plos.org The process for a molecule like this compound, if it were a pharmacophore, would involve:

Metabolic Site Prediction: Using software to predict which C-H bonds are most likely to be oxidized by metabolic enzymes (e.g., Cytochrome P450).

KIE Calculation: Performing quantum chemical calculations to predict the magnitude of the KIE for deuteration at each of these "hot spots." biorxiv.org

Property Evaluation: Using a combination of quantum mechanics and molecular dynamics to ensure that the deuteration does not negatively impact other crucial properties, such as binding affinity to its target. acs.org

This multi-step computational workflow allows researchers to prioritize a small number of deuterated isotopologues for synthesis and experimental testing, dramatically accelerating the development process. biorxiv.org

Table 4: Hypothetical Workflow for Optimizing Deuterium Labeling This table outlines a computational screening process to select the best position for deuteration to enhance metabolic stability.

| Labeling Position | Predicted Metabolic "Hot Spot" Score | Predicted KIE (kH/kD) | Predicted Binding Affinity Change | Decision |

| Position 2 (d2) | High | 5.2 | Negligible | Prioritize for Synthesis |

| Position 3 (d2) | Medium | 4.8 | Negligible | Secondary Candidate |

| Position 4 (d2) | Low | 1.5 | Negligible | Low Priority |

Note: This table represents a simplified, hypothetical decision matrix for a drug development context.

Emerging Research Areas and Future Perspectives for Deuterated Compounds

Integration of Ethyl 4-Chlorobutyrate-d6 in Advanced Chemical Biology and Chemical Genetics Methodologies

The subtle yet significant mass difference between hydrogen and deuterium (B1214612) can have profound effects on biological systems, a phenomenon known as the kinetic isotope effect (KIE). nih.govmusechem.com This effect is being increasingly leveraged in chemical biology and chemical genetics to probe and modulate biological pathways with high precision.

Deuterated compounds, such as this compound, serve as valuable tools in these advanced methodologies. While direct research specifically detailing the integration of this compound into chemical genetics is nascent, its structural motifs suggest significant potential. As a deuterated building block, it can be used in the synthesis of more complex, biologically active molecules. lgcstandards.com The presence of deuterium can slow down metabolic processes at specific sites, allowing researchers to stabilize drug candidates or tool compounds against degradation by metabolic enzymes like cytochrome P450s. nih.govbeilstein-journals.org This enhanced stability is crucial for studying the long-term effects of a molecule or for increasing the in vivo exposure of a potential therapeutic agent. beilstein-journals.org

Furthermore, deuterated molecules are instrumental in quantitative mass spectrometry-based proteomics and metabolomics. acs.org The known mass shift introduced by deuterium allows for its use as an internal standard, enabling precise quantification of proteins and metabolites in complex biological samples. acs.org this compound, as a potential precursor to labeled probes, could facilitate the accurate measurement of enzyme activities or the abundance of specific lipids or small molecule metabolites involved in cellular signaling.

Table 1: Potential Applications of this compound in Chemical Biology

| Application Area | Description | Potential Role of this compound |

| Metabolic Probes | Tracing the metabolic fate of small molecules in cells or organisms. | Synthesis of deuterated fatty acids or other metabolites to study their uptake, processing, and degradation. |

| Enzyme Inhibition Studies | Investigating the mechanism and kinetics of enzyme inhibitors. | Incorporation into inhibitor scaffolds to enhance metabolic stability and prolong their action. |

| Quantitative Proteomics (SILAC) | Stable Isotope Labeling by Amino acids in Cell culture for quantifying protein abundance. | While not directly an amino acid, it could be a precursor in the synthesis of labeled amino acids or other metabolites for specialized SILAC experiments. |

| Chemical Genetics Screens | Identifying the protein targets of small molecules. | Use in the synthesis of deuterated small molecule libraries to identify compounds with improved pharmacokinetic properties for in vivo screens. |

Advancements in Site-Specific Deuterium Labeling Technologies and Automation

The precise placement of deuterium atoms within a molecule is critical to harnessing the full potential of the kinetic isotope effect and for creating effective internal standards. Recent years have seen remarkable progress in the development of site-specific deuterium labeling technologies, moving beyond traditional methods that often lack selectivity. scielo.org.mx

Modern synthetic chemistry now offers a toolkit of catalytic methods for the selective deuteration of C-H bonds, which were once considered unreactive. scielo.org.mx Transition-metal catalysts, particularly those based on iridium, palladium, and rhodium, have been developed to direct the exchange of hydrogen for deuterium at specific positions in a molecule with high efficiency and predictability. acs.orgscielo.org.mx These methods allow for the late-stage functionalization of complex molecules, meaning that deuterium can be introduced at a final step in a synthetic sequence, which is highly advantageous for drug discovery and development programs. musechem.com

Furthermore, the field is moving towards the automation of these labeling processes. nih.govthermofisher.com Automated systems for hydrogen/deuterium exchange mass spectrometry (HDX-MS) are becoming increasingly sophisticated, enabling high-throughput analysis of protein dynamics and interactions. nih.govthermofisher.combiorxiv.org These automated platforms can precisely control reaction times and conditions, leading to more reproducible and reliable data. nih.gov While currently focused on the analysis of biomolecules, similar principles of automation are being applied to small molecule synthesis, which could accelerate the discovery and optimization of deuterated compounds. The development of flow chemistry platforms for deuteration reactions, for instance, offers the potential for safer, more efficient, and automated production of deuterated building blocks like this compound. researchgate.net

Table 2: Comparison of Deuterium Labeling Technologies

| Technology | Description | Advantages | Disadvantages |

| Acid/Base Catalyzed Exchange | Uses strong acids or bases to exchange acidic protons for deuterium. | Simple and inexpensive for certain types of protons. | Limited to acidic C-H bonds, often requires harsh conditions, and can lack selectivity. scielo.org.mx |

| Deuterated Reducing Agents | Employs reagents like lithium aluminum deuteride (B1239839) (LiAlD4) to introduce deuterium during reduction reactions. | Effective for the reduction of carbonyls, esters, and nitriles. | Can be expensive and hazardous to handle. scielo.org.mx |

| Transition-Metal Catalysis | Utilizes catalysts to selectively activate and exchange specific C-H bonds with a deuterium source. | High selectivity, mild reaction conditions, applicable to a wide range of molecules. acs.orgscielo.org.mx | Catalyst can be expensive, and optimization may be required for new substrates. |

| Photoredox Catalysis | Uses light to initiate radical reactions that lead to deuterium incorporation. | Mild conditions, high functional group tolerance. researchgate.net | Requires specialized equipment and photocatalysts. |

Untapped Potential in Novel Synthetic Methodologies and Catalytic Processes Utilizing Deuterated Reagents

The availability of a diverse array of deuterated reagents is a critical driver for innovation in synthetic chemistry. clearsynth.com this compound, as a deuterated building block, can be a valuable starting material for the synthesis of more complex deuterated molecules. lgcstandards.com Its chemical structure, featuring an ester and a chloroalkane, allows for a variety of chemical transformations.

For example, the chlorine atom can be displaced by various nucleophiles to introduce new functional groups, while the ester can be hydrolyzed, reduced, or converted into other carbonyl derivatives. Each of these transformations would preserve the deuterium labels on the butyrate (B1204436) backbone, providing access to a range of selectively deuterated products.

The use of deuterated reagents is also enabling the development of novel catalytic processes. For instance, catalytic transfer deuteration reactions, which use a deuterated source to add deuterium across a double or triple bond, are emerging as powerful alternatives to using hazardous and flammable deuterium gas. marquette.edubohrium.comnih.gov These methods often employ readily available and easy-to-handle deuterated reagents.

Moreover, the kinetic isotope effect can be exploited to control the stereoselectivity of chemical reactions. By strategically placing deuterium in a substrate or catalyst, chemists can influence the transition state energies of competing reaction pathways, leading to the preferential formation of one stereoisomer over another. This represents a frontier in asymmetric synthesis with significant potential for the production of enantiomerically pure pharmaceuticals.

Q & A

Q. What statistical approaches are appropriate for reconciling conflicting data on solvent effects on this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Apply multivariate regression to correlate solvent parameters (e.g., dielectric constant, polarity index) with reaction rates. Use principal component analysis (PCA) to reduce dimensionality. For conflicting studies, perform meta-analysis weighted by sample size and measurement precision. Report confidence intervals and effect sizes to contextualize disagreements .

Data Presentation and Contradiction Analysis

Q. How should researchers present raw and processed data for this compound in publications to ensure transparency?

- Methodological Answer :

- Raw Data : Include isotopic abundance tables and chromatograms in supplementary materials.

- Processed Data : Normalize MS intensities to non-deuterated controls and present as mean ± SD (n ≥ 3).

- Visualization : Use heatmaps for solvent-effect correlations or violin plots for reaction yield distributions. Reference reproducibility criteria from to justify data inclusion/exclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.